molecular formula C15H16O B108344 NADP nicotinamide-adenine-dinucleotide phosphate CAS No. 108125-13-9

NADP nicotinamide-adenine-dinucleotide phosphate

Cat. No.: B108344
CAS No.: 108125-13-9
M. Wt: 212.29 g/mol
InChI Key: KFJPEGRNZOBFIU-UHFFFAOYSA-N
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Description

Historical Discovery and Research Evolution

The history of NADP research is intertwined with the discovery of vitamins and coenzymes in the early 20th century. Nicotinic acid (NA) and nicotinamide (Nam), precursors to NAD(P), were initially identified as essential nutrients. These compounds were later recognized as components of vitamin B3, which is essential for preventing pellagra, a disease characterized by dermatitis, diarrhea, dementia, and ultimately death if left untreated.

The independent discoveries of NAD and subsequently NADP as coenzymes marked significant milestones in biochemistry. Scientists identified that these molecules participated as electron carriers in various enzymatic reactions catalyzed by dehydrogenases. By the mid-20th century, researchers had established that NADP played a distinct role from NAD in metabolism, particularly in biosynthetic reactions and photosynthesis.

A major breakthrough in NADP research came in 2000 with the first identification of the gene encoding NAD kinase, the enzyme responsible for phosphorylating NAD+ to produce NADP+. This discovery facilitated worldwide studies of this enzyme from various organisms, including eubacteria, archaea, yeast, plants, and humans, significantly advancing our understanding of NADP metabolism and regulation.

More recent research has focused on the spatial and temporal regulation of NADP(H) pools within cells, the development of genetically encoded biosensors for measuring NADP(H) levels in different cellular compartments, and exploring the therapeutic potential of targeting NADP(H)-dependent pathways in various diseases.

Biological Significance of NADP/NADPH Redox Couple

The NADP+/NADPH redox couple is essential for maintaining cellular redox homeostasis and influencing a wide array of biochemical reactions. Unlike NAD+/NADH, which is primarily involved in catabolic reactions, the NADP+/NADPH redox pair predominantly participates in anabolic processes and antioxidant defense systems.

NADPH serves as a donor of hydrogen ions (H+) and electrons, providing reducing power for biosynthetic reactions and antioxidant systems. It plays a crucial role in:

  • Antioxidant defense : NADPH provides the necessary reducing equivalents for enzymes like glutathione reductases and thioredoxin reductases to maintain the reduced state of antioxidant molecules such as glutathione and thioredoxin. These reduced antioxidants neutralize harmful peroxides, converting them to harmless water molecules.

  • Biosynthetic reactions : NADPH supplies reducing power for various anabolic pathways, including fatty acid synthesis (catalyzed by fatty acid synthase), steroid synthesis (via 3-hydroxy-3-methylglutaryl-CoA reductase), and nucleotide synthesis.

  • Amino acid biosynthesis : Mitochondrial NADPH offers reducing equivalents for proline synthesis, a critical step in the de novo biosynthesis of certain amino acids.

  • Folate metabolism : NADPH is utilized by dihydrofolate reductase to catalyze the reduction of dihydrofolate to tetrahydrofolate, which is essential for the de novo biosynthesis of thymidylate, purine, methionine, and certain essential amino acids.

  • DNA replication : Ribonucleotide reductase consumes NADPH during DNA replication, catalyzing the reduction of ribonucleotide 5′-diphosphate to deoxyribonucleotide diphosphate.

The NADP+/NADPH ratio in cells is generally kept very low to ensure a strong reducing capacity, which is essential for antioxidant defense and biosynthetic reactions. This is in stark contrast to the NAD+/NADH ratio, which is typically high to facilitate its role in oxidative metabolism.

Comparative Analysis: NADP versus NAD in Cellular Metabolism

Although structurally similar, NADP and NAD serve distinct and complementary roles in cellular metabolism. The primary difference between these dinucleotides is the additional phosphate group attached to the 2′-hydroxyl group of the adenosine ribose moiety in NADP.

Table 1: Key Differences Between NAD and NADP in Cellular Metabolism

Feature NAD NADP
Chemical Structure Nicotinamide adenine dinucleotide Nicotinamide adenine dinucleotide phosphate (additional phosphate on 2'-OH of adenosine ribose)
Primary Cellular Role Catabolic reactions (energy production) Anabolic reactions (biosynthesis) and antioxidant defense
Cellular Concentration Higher (low millimolar range) Lower than NAD
Redox State Predominantly oxidized (high NAD+/NADH ratio) Predominantly reduced (low NADP+/NADPH ratio)
Key Metabolic Pathways Glycolysis, TCA cycle, β-oxidation of fatty acids Photosynthesis, fatty acid synthesis, nucleotide synthesis, antioxidant systems
Electron Flow Direction Typically accepts electrons (oxidizing agent) Typically donates electrons (reducing agent)

NAD primarily participates in redox reactions in glycolysis and most reactions in the citric acid cycle of cellular respiration, where it functions as an electron acceptor in catabolic pathways. The NAD+/NADH couple plays a vital role in controlling energy metabolism, with NAD+ accepting hydrogen and electrons to convert to NADH, while NADH serves as a donor of hydrogen and electrons to convert back to NAD+. This NAD+-NADH cycling is essential for the continuous flow of hydrogen ions and electrons in the cytoplasm and mitochondria, contributing to ATP generation through the electron transport chain.

In contrast, NADP is the reducing agent produced by the light reactions of photosynthesis and is consumed in the Calvin cycle of photosynthesis and used in many other anabolic reactions in both plants and animals. NADPH primarily acts as an electron donor in reductive biosynthesis and antioxidant systems.

The distinct roles of NAD and NADP in metabolism are reflected in their redox states within cells. NAD is predominantly present in the oxidized form (NAD+), with a high NAD+/NADH ratio that allows this coenzyme to act as an oxidizing agent. Conversely, NADP is mostly maintained in the reduced state (NADPH), with a low NADP+/NADPH ratio that enables it to function effectively as a reducing agent for biosynthetic reactions and antioxidant systems.

NADP as a Central Metabolic Hub in Living Organisms

NADP serves as a central metabolic hub that connects various biosynthetic pathways and antioxidant systems across different organisms. The NADP(H) redox couple influences a wide spectrum of cellular processes, making it a critical node in the metabolic network of living organisms.

One of the key aspects of NADP metabolism is its biosynthesis and cellular distribution, which are highly compartmentalized. NADP is primarily generated from NAD+ through the action of NAD kinases (NADKs), which transfer a phosphate group from ATP to the 2′-hydroxyl group of the adenosine ribose moiety of NAD+. The gene encoding NADK appears to be present in virtually all organisms studied, except for a few intracellular parasites that utilize the host cell's NADP. This ubiquity underscores the essential nature of NADP in cellular metabolism.

The biosynthesis of NAD, and subsequently NADP, can originate from several routes depending on the organism and the precursors available:

  • De novo biosynthesis : In humans, yeast, and some bacteria, tryptophan is converted into quinolinic acid (QA), which is then condensed with phosphoribosyl pyrophosphate (PRPP) to yield nicotinic acid mononucleotide (NAMN).

  • Preiss–Handler pathway : Nicotinic acid (NA) is converted into NAMN by nicotinic acid phosphoribosyltransferase (NAPRT).

  • Salvage pathway : NAD can originate from the recycling of its degradation product, nicotinamide (Nam), through the action of nicotinamide phosphoribosyltransferase (NamPRT) to generate nicotinamide mononucleotide (NMN).

  • Riboside pathway : The riboside forms of NA and Nam can be phosphorylated by nicotinamide riboside kinases (NRKs) to the corresponding mononucleotides.

All these pathways converge at the formation of the dinucleotide (NAD or NAAD) through the action of nicotinamide mononucleotide adenylyltransferases (NMNATs). The final conversion to NADP is mediated by NAD kinases.

Table 2: Major NADPH-Dependent Metabolic Pathways and Processes

Metabolic Pathway/Process NADPH Role Key Enzymes Biological Significance
Fatty Acid Synthesis Reducing equivalent Fatty Acid Synthase (FASN) Production of lipids for cell membranes and energy storage
Steroid Synthesis Reducing equivalent 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR) Production of cholesterol and steroid hormones
Nucleotide Synthesis Reducing equivalent Ribonucleotide Reductase DNA replication and repair
Glutathione Recycling Reducing equivalent Glutathione Reductase Maintenance of cellular antioxidant defense
Thioredoxin Recycling Reducing equivalent Thioredoxin Reductase Protein repair and antioxidant defense
Cytochrome P450 Reactions Electron donor Cytochrome P450 Reductase Detoxification and drug metabolism
Folate Metabolism Reducing equivalent Dihydrofolate Reductase One-carbon metabolism, nucleotide synthesis
Calvin Cycle (Plants) Reducing equivalent Multiple enzymes Carbon fixation in photosynthesis

The homeostasis of NADP(H) is tightly regulated through various mechanisms, including biosynthesis, consumption, recycling, and conversion between NAD(H) and NADP(H). The conversions between NAD(H) and NADP(H) are controlled by NAD kinases and NADP(H) phosphatases, specifically metazoan SpoT homolog-1 (MESH1) and nocturnin (NOCT). NAD kinases facilitate the synthesis of NADP+ from NAD+, while MESH1 and NOCT convert NADP(H) back to NAD(H).

Recent research has revealed that growth factor-stimulated phosphoinositide 3-kinase (PI3K)-Akt signaling network promotes cellular anabolism by regulating NADP(H) metabolism. This network regulates key anabolic processes including nucleotide, lipid, and amino acid biosynthesis, which require abundant reducing equivalents in the form of NADPH. AKT directly phosphorylates cytosolic NAD kinase (cNADK), enhancing its enzyme activity and increasing NADP(H) production to support these anabolic processes.

Dysregulation of NADP(H) metabolism has been implicated in various human diseases, including cancers and metabolic disorders. For instance, activated KRAS, a well-known oncogenic driver for various tumors such as pancreatic ductal adenocarcinoma, enhances cNADK enzyme activity via protein kinase C (PKC), boosting NADP+ generation and promoting tumor progression. This highlights the potential of targeting NADP(H) metabolism as a therapeutic strategy for these diseases.

In photosynthetic organisms, NADP plays a particularly crucial role as the primary electron acceptor in the light-dependent reactions of photosynthesis. The reduced NADPH generated in these reactions is subsequently used in the Calvin cycle for carbon fixation. This underscores the central role of NADP in linking light energy capture to carbon assimilation in plants and other photosynthetic organisms.

Properties

CAS No.

108125-13-9

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

(3-ethylphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3

InChI Key

KFJPEGRNZOBFIU-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Canonical SMILES

CCC1=CC(=CC=C1)C(C2=CC=CC=C2)O

Other CAS No.

53-59-8

physical_description

Solid

Pictograms

Irritant

Synonyms

Coenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide

Origin of Product

United States

Biological Activity

Nicotinamide-adenine-dinucleotide phosphate (NADP) is a crucial coenzyme involved in various biological processes. It exists in two forms: oxidized (NADP+^+) and reduced (NADPH). The biological activity of NADP is primarily linked to its role in redox reactions, biosynthesis, and cellular defense mechanisms.

1. Role in Redox Reactions

NADP plays a pivotal role as an electron donor in reductive biosynthesis. In particular, NADPH is essential for anabolic reactions, including the synthesis of fatty acids and nucleic acids. It acts as a reducing agent, providing the necessary electrons to reduce various substrates during metabolic processes.

Key Functions:

  • Electron Donor : NADPH donates electrons in reductive biosynthesis.
  • Antioxidant Defense : It is involved in the regeneration of antioxidants, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

2. Biosynthetic Pathways

NADP is integral to several biosynthetic pathways. It facilitates the synthesis of critical biomolecules such as lipids and nucleotides.

Table 1: Key Biosynthetic Processes Involving NADP

Biosynthetic Process Role of NADP/NADPH
Fatty Acid SynthesisProvides reducing power for fatty acid elongation
Nucleotide SynthesisEssential for de novo synthesis of nucleotides
Cholesterol BiosynthesisActs as a reducing agent in cholesterol synthesis

3. Cellular Defense Mechanisms

NADPH is vital for maintaining cellular redox balance and protecting against oxidative damage. It supports the function of various antioxidant enzymes, such as glutathione reductase and thioredoxin reductase.

Mechanisms:

  • Regeneration of Antioxidants : NADPH regenerates reduced glutathione, a major cellular antioxidant .
  • Detoxification : It participates in detoxifying harmful metabolites through the action of cytochrome P450 enzymes .

4. Case Studies on NADP Activity

Several studies have highlighted the importance of NADP in various biological contexts:

  • Oxidative Stress Response : A study demonstrated that increased levels of NADPH improved cell viability under oxidative stress conditions by enhancing antioxidant defenses .
  • Metabolic Health : Research indicated that measuring the levels of NADP and its reduced form can serve as indicators of cellular metabolic health, with implications for understanding diseases like diabetes and cancer .

5. Research Findings

Recent studies have expanded our understanding of NADP's biological roles:

  • Metabolic Regulation : NADP levels are tightly regulated by various metabolic pathways. For instance, the expression of NAD kinase (NADK), which converts NAD+^+ to NADP+^+, significantly influences cellular NADPH concentrations and thus affects oxidative stress responses .
  • Gene Expression : NADP is involved in regulating gene expression through its role as a substrate for poly(ADP-ribose) polymerases, which modify histones and other proteins, influencing chromatin structure and gene activity .

Comparison with Similar Compounds

Molecular Composition

  • NAD⁺/NADH: Composed of two nucleotides (nicotinamide mononucleotide and adenine mononucleotide) linked by a pyrophosphate bond. Molecular formula: C₂₁H₂₇N₇O₁₄P₂ .
  • NADP⁺/NADPH: Identical to NAD⁺ but with an additional phosphate group at the 2′-position of the adenosine ribose. Molecular formula: C₂₁H₂₈N₇O₁₇P₃ .

Key Structural Differences :

Feature NAD⁺/NADH NADP⁺/NADPH
Phosphate Groups 2 3
Charge at pH 7 -1 (NAD⁺) -2 (NADP⁺)
2′-Hydroxyl Modification None Phosphate ester

The additional phosphate in NADP introduces steric and electrostatic effects, altering binding specificity to enzymes .

Functional Roles in Cellular Metabolism

Redox Reactions

  • NADH : Primarily involved in catabolic pathways (e.g., glycolysis, oxidative phosphorylation) to generate ATP.
  • NADPH : Central to anabolic pathways (e.g., fatty acid synthesis, cholesterol biosynthesis) and antioxidant systems (e.g., glutathione regeneration) .

Key Pathways :

Pathway Primary Cofactor Role
Pentose Phosphate NADPH Generates ribose-5-phosphate and NADPH
Steroidogenesis NADPH Supports cytochrome P450 enzymes in hydroxylation
Mitochondrial ETC NADH Drives ATP synthesis via Complex I

Enzyme Specificity and Binding Interactions

Coenzyme Preference

  • NAD⁺-Specific Enzymes :

    • Malic Enzyme 1 (Rabbit Heart) : Prefers NAD⁺ (Km for NAD⁺ = 8 × 10⁻⁴ M vs. NADP⁺ = 2 × 10⁻³ M) .
    • 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) : Binds NAD⁺ via Asp-67, which repels NADP⁺’s 2′-phosphate .
  • NADP⁺-Specific Enzymes :

    • Glucose-6-Phosphate Dehydrogenase (G6PD) : Requires NADP⁺ for redox coupling; critical for erythrocyte antioxidant defense .
    • 6-Phosphogluconate Dehydrogenase : The 2′-phosphate of NADP⁺ aligns the nicotinamide ring for catalysis via interactions with Asn-32, Arg-33, and Thr-34 .

Kinetic Parameters :

Enzyme Substrate Km (M) Ki (M) for Inhibitors
NAD Kinase (Rat Liver) NAD 8 × 10⁻⁴ NADH: 1 × 10⁻⁴
ATP 2 × 10⁻³ NADPH: 5 × 10⁻⁵

Structural Conformations in Enzyme Binding

NADP⁺ adopts distinct conformations depending on the enzyme’s active site:

  • Class 1 Rossmann Fold Enzymes : NADP⁺ binds in an extended conformation with the adenine and nicotinamide rings separated by >10 Å .
  • Catalase (Class 5 Enzyme) : NADP⁺ folds into a compact structure (3.8 Å ring separation), enabling unique redox interactions .

Root Mean Square Deviation (RMSD) Analysis :

  • NADP⁺ bound to catalase shows RMSD >3.6 Å compared to other NAD(P) conformations, highlighting its structural uniqueness .

Regulatory Mechanisms and Inhibition

  • NAD Kinase Inhibition : NADPH and NADH competitively inhibit NAD kinase (Ki = 5 × 10⁻⁵ M and 1 × 10⁻⁴ M, respectively), regulating NADP⁺ biosynthesis .
  • Thiol Sensitivity : Rat liver NAD kinase is inhibited by p-hydroxymercuribenzoate (2 × 10⁻⁵ M), reversible by thiol agents like cysteine .

Q & A

Basic: How can researchers accurately quantify NADP/NADPH ratios in cellular systems, and what methodological pitfalls should be avoided?

Answer:
The NADP/NADPH ratio is typically quantified using enzymatic cycling assays, such as the NADP/NADPH Assay Kit (e.g., MAK038), which employs glucose dehydrogenase to amplify signals via formazan dye reduction. Key steps include:

  • Rapid cell lysis to prevent redox state alterations (e.g., freeze-clamping or acid extraction) .
  • Separation of NADP and NADPH using differential stability in acidic/alkaline conditions .
  • Validation via parallel spectrophotometric measurements at 340 nm (NADPH absorbance) and HPLC for cross-verification .
    Pitfalls: Incomplete extraction, spontaneous oxidation of NADPH, or interference from cellular thiols. Normalize results to total protein content or cell count to mitigate variability .

Basic: What experimental strategies are recommended to dissect the role of NADPH in biosynthetic pathways like lipid synthesis?

Answer:

  • Isotopic tracing: Use 13C^{13}\text{C}-glucose to track NADPH flux via the pentose phosphate pathway (PPP) into fatty acid synthesis .
  • Pharmacological inhibition: Block PPP enzymes (e.g., glucose-6-phosphate dehydrogenase with 6-AN) to isolate NADPH contributions from alternative sources (e.g., malic enzyme or IDH1) .
  • Genetic knockdowns: CRISPR/Cas9 targeting NADPH-generating enzymes (e.g., ME1 or NNT) to assess redundancy in lipid biosynthesis .

Advanced: How can kinetic discrepancies in NADP-dependent enzyme assays be resolved, particularly when cofactor specificity overlaps (e.g., NAD vs. NADP)?

Answer:

  • Cofactor titration: Perform assays with varying NAD/NADP concentrations (0.01–2 mM) to determine KmK_m and kcatk_{\text{cat}} values. Use inhibitors like adenosine diphosphate ribose to block NAD-binding pockets .
  • Structural insights: Engineer chimeric enzymes (e.g., CgGapDHL36S) via site-directed mutagenesis to alter phosphate-binding residues, enhancing NADP specificity. Validate with X-ray crystallography (e.g., PDB 4ALI) .
  • Cross-validation: Compare activity in knockout cell lines lacking NAD kinase (NADK), which synthesizes NADP, to confirm cofactor dependence .

Advanced: What methods are used to analyze the redox coupling between NADP/NADPH and glutathione in oxidative stress models?

Answer:

  • Simultaneous profiling: Couple NADP/NADPH assays with glutathione redox state measurements (GSH/GSSG) using LC-MS/MS. Use N-ethylmaleimide to prevent post-lysis thiol oxidation .
  • Computational modeling: Apply metabolic flux analysis (e.g., COPASI) to predict NADPH consumption rates under ROS challenge, validated with real-time fluorescent probes (e.g., roGFP fused to glutaredoxin) .
  • Dietary modulation: Induce oxidative stress in vivo via high-sucrose diets or starvation, then analyze liver NADP/NADPH ratios (equilibrium constants: 3.44×1023.44 \times 10^{-2} M for malic enzyme) .

Advanced: How can structural biology techniques resolve contradictions in NADPH-dependent enzyme mechanisms across species?

Answer:

  • Comparative crystallography: Solve high-resolution structures (e.g., 2.10 Å) of bacterial FabI (PDB 4ALI) vs. human isoforms to identify NADPH-binding loop variations .
  • Molecular dynamics (MD): Simulate NADPH docking in divergent enzymes (e.g., cytochrome P450 vs. thioredoxin reductase) to assess conformational flexibility and cofactor affinity .
  • Phylogenetic analysis: Align NAD kinase sequences across taxa to trace evolutionary adaptations in NADP synthesis (e.g., chloroplast-specific isoforms in plants) .

Advanced: What experimental designs address conflicting reports on NADPH sources in cancer vs. normal cells?

Answer:

  • Single-cell metabolomics: Use Raman microscopy or FACS-sorted cells to compare PPP flux (NADPH13C^{13}\text{C}-labeled) vs. folate cycle contributions .
  • Hypoxia models: Mimic tumor microenvironments in vitro (1% O2_2) to test NADPH shunting to NOX4 vs. reductive carboxylation .
  • Transcriptomic correlation: Integrate RNA-seq data (e.g., TCGA) with NADPH enzyme activity profiles to identify context-dependent pathway dominance .

Basic: What controls are essential when measuring NADPH-dependent enzyme activity in vitro?

Answer:

  • Blank correction: Include reactions without substrate or enzyme to account for non-specific NADPH oxidation .
  • Cofactor stability: Pre-incubate NADPH with assay buffer (pH 7.0–7.4) to confirm no auto-oxidation over time (monitor 340 nm) .
  • Inhibitor controls: Use diphenyleneiodonium (DPI) for NADPH oxidase or 2-deoxyglucose for glycolysis to isolate target enzyme activity .

Basic: How does the structural difference between NAD and NADP influence experimental design for cofactor specificity studies?

Answer:

  • Phosphate recognition: The 2'-phosphate in NADP alters binding affinity in enzymes like glutathione reductase. Use isothermal titration calorimetry (ITC) to quantify binding energy differences .
  • Kinase/phosphatase modulation: Pre-treat cells with NADK inhibitors (e.g., thionicotinamide) or overexpress NADP phosphatase to manipulate NADP/NADPH pools .
  • Crystallographic validation: Compare NADP-bound vs. NAD-bound enzyme structures (e.g., CgGapDHNAD vs. CgGapDHNADP) to identify critical hydrogen-bonding residues .

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